molecular formula C26H24N4O6S B13777543 N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide CAS No. 99616-19-0

N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B13777543
CAS No.: 99616-19-0
M. Wt: 520.6 g/mol
InChI Key: VYTGDWDBUONDOH-UHFFFAOYSA-N
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Description

N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a thiazolidine ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazolidine ring through a cyclization reaction involving a thiourea derivative and a carbonyl compound. The phenylimino group is introduced via a condensation reaction with aniline derivatives. The final step involves the coupling of the thiazolidine derivative with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring and phenylimino group are crucial for binding to these targets, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in inflammation, cell proliferation, and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are used as antidiabetic agents.

    Benzamide derivatives: Compounds like sulpiride and tiapride, which are used as antipsychotic drugs.

Uniqueness

N-(4-(((4-Oxo-2-(phenylimino)-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxybenzamide is unique due to its combination of a thiazolidine ring, phenylimino group, and trimethoxybenzamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

CAS No.

99616-19-0

Molecular Formula

C26H24N4O6S

Molecular Weight

520.6 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-[(4-oxo-2-phenylimino-1,3-thiazolidin-3-yl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C26H24N4O6S/c1-34-20-13-17(14-21(35-2)23(20)36-3)24(32)27-19-11-9-16(10-12-19)25(33)29-30-22(31)15-37-26(30)28-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,27,32)(H,29,33)

InChI Key

VYTGDWDBUONDOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)NN3C(=O)CSC3=NC4=CC=CC=C4

Origin of Product

United States

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